![molecular formula C18H16N6O2 B14741860 4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline CAS No. 6311-02-0](/img/structure/B14741860.png)
4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline is a complex organic compound that features a nitropyridine moiety linked to a hydrazinylidene group, which is further connected to a methylene bridge and two aniline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline typically involves the reaction of 5-nitropyridine-2-amine with an appropriate aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with 4,4’-diaminodiphenylmethane under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under mild to moderate conditions, often requiring specific pH levels and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,4’-{[2-(5-aminopyridin-2-yl)hydrazinylidene]methylene}dianiline, while substitution reactions can introduce various functional groups onto the aniline rings .
科学研究应用
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the hydrazinylidene group can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 4-chloro-2-{[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenol
- 2-ethoxy-4-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}phenoxyacetonitrile
Uniqueness
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline is unique due to its specific structural features, such as the presence of both nitropyridine and aniline groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
属性
CAS 编号 |
6311-02-0 |
|---|---|
分子式 |
C18H16N6O2 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-[bis(4-aminophenyl)methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C18H16N6O2/c19-14-5-1-12(2-6-14)18(13-3-7-15(20)8-4-13)23-22-17-10-9-16(11-21-17)24(25)26/h1-11H,19-20H2,(H,21,22) |
InChI 键 |
KOQDCVVLPXKMBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


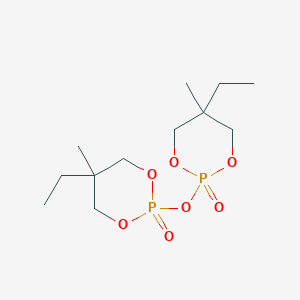
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
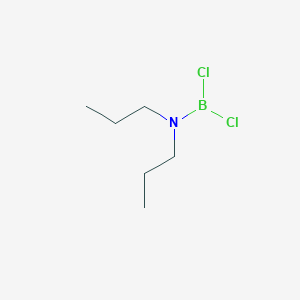
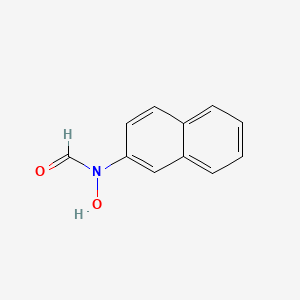
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
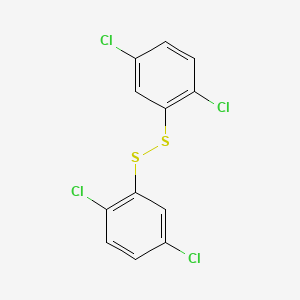
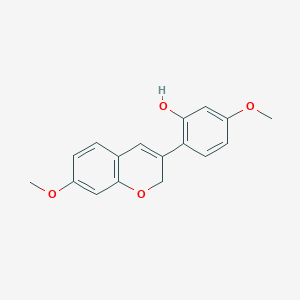
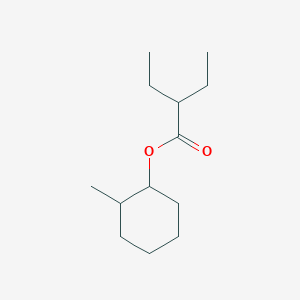
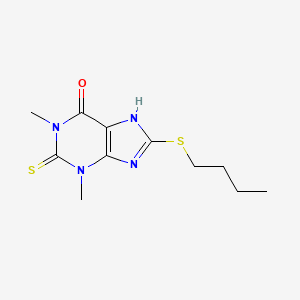
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
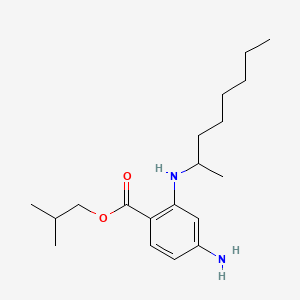
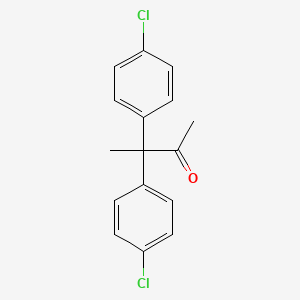
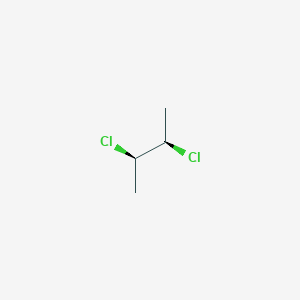
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
